Benzyl (4-bromo-3-fluorophenyl)carbamate
Description
The carbamate (B1207046) functional group, characterized by the -O-CO-NH- linkage, is a cornerstone of modern organic and medicinal chemistry. researchgate.net Its utility in organic synthesis is pronounced, where it frequently serves as a robust protecting group for amines. acs.orgchem-station.com By temporarily converting a reactive amine into a less reactive carbamate, chemists can perform reactions on other parts of a molecule without unintended side reactions involving the amine group. chem-station.com Commonly used carbamates offer a range of deprotection conditions, allowing for strategic removal during a multi-step synthesis. chem-station.com
In medicinal chemistry, the carbamate moiety is a key structural motif found in numerous approved drugs and prodrugs. acs.orgnih.govsemanticscholar.org Its importance stems from several advantageous properties. Carbamates are often employed as bioisosteres or surrogates for the amide bond found in peptides. acs.orgnih.govnih.gov This substitution can confer enhanced metabolic stability against enzymatic degradation and improve a drug molecule's ability to permeate cellular membranes. researchgate.netacs.orgnih.gov The chemical properties of carbamates, including their conformational stability and their capacity to engage in hydrogen bonding, can be fine-tuned by modifying their substituents, making them a versatile tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic compounds. nih.govnih.gov
The oxazolidinones are a class of entirely synthetic antibiotics, distinguished by the fact that they have no counterparts in nature. mdpi.comcapes.gov.br They represent the first truly new class of antibacterial agents to be introduced into clinical practice in several decades. nih.gov These compounds are characterized by a core 2-oxazolidinone (B127357) heterocyclic ring structure. mdpi.comwikipedia.org
The primary significance of oxazolidinones lies in their unique mechanism of action and their spectrum of activity. They inhibit bacterial growth by blocking a very early stage of protein synthesis, a different mechanism from most other antibiotic classes. nih.govrxlist.comdrugs.com Specifically, they bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis to begin. mdpi.comdrugs.com This distinct mechanism means there is no cross-resistance with other antibiotic classes. nih.gov Oxazolidinones are particularly valued for their potent activity against a wide range of multidrug-resistant Gram-positive bacteria, which are responsible for serious and difficult-to-treat infections. mdpi.comrxlist.com The synthesis of these important antibiotics relies on the availability of specific precursor molecules that can be elaborated to form the final, complex drug structure. google.comresearchgate.netorganic-chemistry.org
Benzyl (B1604629) (4-bromo-3-fluorophenyl)carbamate emerges as a critical synthetic intermediate precisely in the production of advanced oxazolidinone antibiotics. chembk.com This compound contains several key structural features: a fluorinated and brominated phenyl ring, and a benzyl carbamate protecting group. This specific combination of functionalities makes it an ideal precursor for building the N-aryl-substituted oxazolidinone core that is essential for the antibacterial activity of drugs like Tedizolid. chemicalbook.comgoogle.com
The benzyl carbamate portion serves as a protected form of the aniline (B41778) nitrogen, allowing for controlled reactions at other positions. The bromine and fluorine atoms on the aromatic ring are not just passive substituents; they are integral to the structure and subsequent synthetic transformations required to build the final drug molecule. Research has established Benzyl (4-bromo-3-fluorophenyl)carbamate as a key starting material or intermediate in patented, scalable synthetic routes to oxazolidinone antibiotics. chemicalbook.comgoogle.com Its use is a clear example of how specialized chemical building blocks are designed and employed to facilitate the efficient and precise construction of complex, life-saving medicines. chembk.com
Physicochemical Properties of this compound
The fundamental physical and chemical characteristics of a compound are essential for its application in synthesis.
| Property | Value |
| CAS Number | 510729-01-8 caming.comkieraychem.comechemi.com |
| Molecular Formula | C₁₄H₁₁BrFNO₂ caming.comkieraychem.comechemi.com |
| Molecular Weight | 324.15 g/mol caming.com |
| Appearance | Powder/Liquid kieraychem.com |
| Purity | Typically ≥98% caming.comkieraychem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-bromo-3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-7-6-11(8-13(12)16)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTMRBYILBFUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736731 | |
| Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510729-01-8 | |
| Record name | Phenylmethyl N-(4-bromo-3-fluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510729-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-3-fluorophenyl)carbamic acid phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510729018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl (4-bromo-3-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl (4-bromo-3-fluorophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Benzyl 4 Bromo 3 Fluorophenyl Carbamate
Optimized Reaction Pathways for Primary Synthesis
The principal and most direct method for synthesizing Benzyl (B1604629) (4-bromo-3-fluorophenyl)carbamate involves the reaction of a substituted aniline (B41778) with a chloroformate reagent. This pathway is favored for its reliability and scalability, though it requires careful optimization to maximize yield and purity.
Amination-Carboxylation Approaches Utilizing 4-Bromo-3-fluoroaniline (B116652) and Chloroformate Reagents
The primary synthesis of Benzyl (4-bromo-3-fluorophenyl)carbamate is achieved through the N-acylation of 4-bromo-3-fluoroaniline with benzyl chloroformate. This reaction, a variation of the classic Schotten-Baumann conditions, involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroformate. An organic or inorganic base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
A representative procedure, analogous to the synthesis of similar carbamates, involves dissolving 4-bromo-3-nitroaniline (B1268468) and a base like potassium carbonate in a solvent mixture such as chloroform (B151607) and water. The mixture is cooled, typically to 0°C, before the dropwise addition of benzyl chloroformate. rsc.org The low temperature is crucial for controlling the exothermic reaction and minimizing the formation of side products.
Table 1: Representative Reaction Parameters for Carbamate (B1207046) Synthesis
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| Nucleophile | 4-Bromo-3-fluoroaniline | The primary amine starting material. | |
| Electrophile | Benzyl chloroformate | Provides the benzyloxycarbonyl group. | rsc.org |
| Base | Potassium Carbonate (K₂CO₃) | Neutralizes HCl byproduct. | rsc.org |
| Solvent | Chloroform (CHCl₃) / Water | Biphasic system for reaction and workup. | rsc.org |
| Temperature | 0°C | Controls reactivity and minimizes side reactions. | rsc.org |
Catalytic Systems and Reaction Environment Optimization
While the reaction can proceed with a stoichiometric amount of base, the reaction environment is critical for optimization. The choice of base and solvent can significantly impact the reaction's efficiency and product profile. Studies on the reaction between substituted anilines and benzyl chloroformate have shown that side reactions, such as the formation of N-benzylated by-products, can occur. researchgate.net The propensity for these side reactions is influenced by the electronic properties of the substituents on the aniline ring. researchgate.net Electron-withdrawing groups can sometimes favor the formation of these undesired N-benzylated compounds. researchgate.net
Optimization strategies focus on:
Base Selection : Using a non-nucleophilic, hindered base can prevent competition with the aniline. Common choices include triethylamine, pyridine (B92270), or inorganic bases like potassium or sodium carbonate.
Solvent Choice : The reaction can be performed in various solvents, including dichloromethane (B109758) (DCM), ethyl acetate (B1210297), or tetrahydrofuran (B95107) (THF). The choice depends on the solubility of the reactants and the ease of workup.
Temperature Control : Maintaining a low temperature (e.g., 0°C) throughout the addition of the highly reactive benzyl chloroformate is paramount to ensure selective N-acylation over other potential side reactions. rsc.org
Purity and Yield Enhancement Strategies
Achieving high purity and yield necessitates a well-designed workup and purification protocol. Once the reaction is complete, a typical procedure involves quenching with water, followed by the addition of a saturated aqueous solution of sodium bicarbonate to ensure all acidic components are neutralized. rsc.org
The purification sequence generally includes:
Aqueous Workup : The organic layer is separated from the aqueous layer. The aqueous phase is then extracted multiple times with a suitable organic solvent like DCM to recover any dissolved product. rsc.org
Drying and Concentration : The combined organic extracts are dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. rsc.org
Final Purification : The crude material is often purified by silica (B1680970) column chromatography, using a gradient of solvents like ethyl acetate in cyclohexane, to separate the desired carbamate from unreacted starting materials and by-products. rsc.org Alternatively, recrystallization from a solvent mixture, such as ethyl acetate and n-hexane, can be employed to obtain a highly crystalline product. ijcce.ac.ir The purity of the final product is often verified by techniques like HPLC, which can show purities greater than 95%. rsc.org
Alternative Synthetic Routes for Carbamate Moiety Formation in Complex Structures
Growing environmental concerns and the hazardous nature of reagents like phosgene (B1210022) have spurred the development of safer and more sustainable methods for carbamate synthesis. These alternative routes are particularly valuable when working with complex molecular architectures where traditional methods may not be suitable.
Phosgene-Free Methodologies
Phosgene-free routes avoid the use of highly toxic phosgene and its derivatives (like chloroformates) by employing alternative C1 carbonyl sources. These "greener" methods are becoming increasingly prevalent in both academic and industrial settings.
Table 2: Selected Phosgene-Free Carbamate Synthesis Methods
| Carbonyl Source | Method Description | Advantages | Source |
|---|---|---|---|
| 1,1'-Carbonyldiimidazole (CDI) | A two-step, one-pot process where an alcohol first reacts with CDI, followed by the addition of an amine. | Safe and mild replacement for phosgene derivatives. | |
| Organic Carbonates (e.g., DMC) | Reaction of amines with dimethyl carbonate (DMC), often catalyzed by bases or Lewis acids like Zn(OAc)₂. | DMC is a less toxic, biodegradable reagent. | nih.gov |
| Urea (B33335) | Tin-catalyzed transcarbamoylation of alcohols using urea as an inexpensive and eco-friendly carbonyl source. | Utilizes an economical and safe C1 source. | organic-chemistry.org |
| Sodium Cyanate (B1221674) | Palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate in the presence of an alcohol. | Provides direct access to a variety of aryl carbamates. | organic-chemistry.org |
Carbon Dioxide-Mediated Synthesis Approaches
The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock represents a highly attractive strategy for sustainable chemistry. organic-chemistry.orggoogle.com Various systems have been developed to mediate the synthesis of carbamates directly from amines, CO₂, and an alkylating agent.
Key approaches include:
Base-Mediated Coupling : A three-component coupling of an amine, CO₂, and an alkyl halide can be efficiently achieved using a base like cesium carbonate (Cs₂CO₃). organic-chemistry.org This method proceeds under mild conditions and effectively avoids common side reactions like N-alkylation of the amine. organic-chemistry.org
DBU as Catalyst and Capture Agent : The organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can act as both a catalyst and a CO₂ capture agent, facilitating the conversion of amines into carbamates. organic-chemistry.orgorganic-chemistry.org
Dehydrative Reagent Systems : The reaction can be driven by using a regenerable dehydrating agent, such as tetramethoxysilane (B109134) (Si(OMe)₄), in the presence of a base, which enables the direct conversion of even low-concentration CO₂. organic-chemistry.org
Mechanistic studies suggest that in these base-mediated reactions, the base's role is to deprotonate the amine as it performs a nucleophilic attack on a molecule of CO₂, forming a carbamate anion intermediate which is then trapped by an electrophile.
Green Chemistry Principles in the Synthesis of Aryl Carbamates
The synthesis of aryl carbamates, including this compound, is increasingly being guided by the principles of green chemistry. This approach aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com The traditional methods for producing carbamates often rely on toxic reagents like phosgene and its derivatives, which pose significant environmental and safety risks. acs.orgnih.gov Consequently, the chemical industry has been actively exploring more environmentally benign alternatives. ionike.com
Key green chemistry principles are particularly relevant to modernizing aryl carbamate synthesis:
Prevention and Atom Economy : The foundational principle of green chemistry is waste prevention. acs.org This is closely linked to "atom economy," which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. primescholars.comwikipedia.org Traditional routes for carbamate synthesis often have poor atom economy, generating significant waste. For instance, methods using phosgene produce undesirable byproducts. helsinki.fi In contrast, modern approaches, such as those utilizing carbon dioxide (CO2) or dimethyl carbonate with urea derivatives, strive for higher atom economy by incorporating more of the starting materials into the carbamate product. ionike.comrsc.org
Use of Safer Chemicals and Solvents : A major focus in green carbamate synthesis is the replacement of hazardous chemicals. Carbon dioxide has emerged as a promising C1 feedstock, serving as a non-toxic and renewable substitute for phosgene. acs.orgrsc.org While CO2 is thermodynamically stable, various catalytic systems, including photocatalysis, have been developed to facilitate its use. acs.orgrsc.org The choice of solvent is also critical. The 5th principle of green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. wordpress.com Research has focused on using safer, more sustainable solvents or even solvent-free conditions. thecalculatedchemist.comreagent.co.ukarkat-usa.org For example, some syntheses have successfully used deep eutectic solvents (DES) which can act as both a catalyst and a green reaction medium. researchgate.net
Catalysis : Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled, minimizing waste. acs.org In aryl carbamate synthesis, various catalytic systems have been developed. These include copper-catalyzed cross-coupling reactions and lanthanum-based catalysts for reactions involving dimethyl carbonate. ionike.comresearchgate.net Photocatalysis using dual nickel systems has also been employed to synthesize O-aryl carbamates from aryl halides, amines, and carbon dioxide under mild, visible-light conditions. acs.org These catalytic methods not only improve the environmental profile of the synthesis but also can offer high selectivity and efficiency.
The application of these principles is transforming the synthesis of aryl carbamates from a process reliant on hazardous materials to one that is more sustainable and environmentally responsible.
| Green Chemistry Principle | Application in Aryl Carbamate Synthesis | Research Findings |
| Prevention / Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. acs.org | Methods are being developed to move away from phosgene, which has poor atom economy, towards more efficient reactions like the direct coupling of a carbamate anion. acs.orgionike.com Synthesis from urea derivatives and dimethyl carbonate also represents an atom-economic approach. ionike.com |
| Safer Chemicals & Solvents | Replacing toxic reagents like phosgene with safer alternatives such as carbon dioxide (CO2). acs.orghelsinki.fi Using benign solvents or solvent-free conditions. wordpress.comarkat-usa.org | CO2 is used as a safe and renewable C1 source in photocatalytic and other catalyzed reactions. acs.orgrsc.org Water and deep eutectic solvents have been explored as green reaction media. researchgate.netresearchgate.net Solvent-free "grindstone" methods have also been developed. arkat-usa.org |
| Catalysis | Using catalysts to increase reaction efficiency and reduce waste, as they are effective in small amounts and can be recycled. acs.org | Copper-catalyzed coupling of aryl halides with potassium cyanate and lanthanum catalysts for reactions with dimethyl carbonate have proven effective. ionike.comresearchgate.net Dual nickel photocatalysis enables the use of CO2 under mild conditions. acs.org |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Visible light-promoted reactions and other catalyzed processes can often be run under mild conditions, avoiding the high temperatures and pressures required in some traditional methods. acs.orgrsc.org |
Role of Benzyl 4 Bromo 3 Fluorophenyl Carbamate in the Synthesis of Oxazolidinone Derivatives
Chemical Transformations Leading to Oxazolidinone Scaffolds
The conversion of Benzyl (B1604629) (4-bromo-3-fluorophenyl)carbamate into the core oxazolidinone structure is a cornerstone of its synthetic utility. This transformation is primarily achieved through carefully orchestrated ring-closure reactions, often employing chiral epoxide precursors to ensure the desired stereochemistry of the final product.
Ring Closure Reactions Involving Epoxide Precursors (e.g., Glycidyl (B131873) Esters)
A widely employed and highly efficient method for constructing the oxazolidinone ring from N-aryl carbamates involves their reaction with chiral glycidyl esters. orgsyn.org In a representative synthesis, Benzyl (4-bromo-3-fluorophenyl)carbamate is first treated with a strong base, such as butyllithium, at low temperatures (typically -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This step deprotonates the carbamate (B1207046) nitrogen, forming a lithium salt.
This reactive intermediate is then treated with a chiral epoxide, such as (R)-glycidyl butyrate (B1204436). The nucleophilic nitrogen anion attacks the less sterically hindered terminal carbon of the epoxide, leading to a ring-opening reaction. Subsequent intramolecular cyclization, driven by the attack of the newly formed alkoxide onto the carbamate carbonyl carbon, results in the formation of the 5-membered oxazolidinone ring. orgsyn.org This process concurrently displaces the benzyl protecting group and the butyrate ester group, directly yielding the desired (R)-5-(hydroxymethyl)oxazolidin-2-one derivative. orgsyn.org The precipitation of the lithium salt of the product helps to drive the reaction to completion. orgsyn.org
A general scheme for this transformation is presented below:
Reaction Scheme: Formation of Oxazolidinone Ring
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
|---|
Stereoselective Synthesis of Chiral Oxazolidinones
The stereochemistry at the C-5 position of the oxazolidinone ring is crucial for the antibacterial activity of these compounds. The use of enantiomerically pure epoxide precursors is the key strategy to ensure the stereoselective synthesis of the desired chiral oxazolidinone. orgsyn.org For instance, the reaction of this compound with (R)-glycidyl butyrate exclusively yields the (R)-enantiomer of the resulting oxazolidinone. orgsyn.org This high degree of stereocontrol is a direct consequence of the S(_N)2 mechanism of the epoxide ring-opening by the carbamate anion, which proceeds with inversion of configuration at the terminal carbon of the epoxide. This method provides the desired 5-(hydroxymethyl)oxazolidinone product in high enantiomeric excess. orgsyn.org
Incorporation of Halogenated Phenyl Carbamate Moieties into Advanced Intermediates
The 4-bromo-3-fluorophenyl group is a common feature in many potent oxazolidinone antibiotics. This compound serves as an excellent vehicle for introducing this specific halogenated phenyl moiety into advanced synthetic intermediates. The bromine atom on the phenyl ring is particularly useful as it provides a handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of various heterocyclic groups, which are often required for enhanced antibacterial activity.
Application in the Synthesis of Specific Oxazolidinone Antibacterial Agents (e.g., Tedizolid Precursors)
A significant application of this compound is in the synthesis of precursors for the antibiotic Tedizolid. The key intermediate, (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, is directly synthesized from this compound and (R)-glycidyl butyrate as described above. orgsyn.orgnih.govjustia.comnih.govsigmaaldrich.combldpharm.com
This intermediate, (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, contains the necessary chiral oxazolidinone core and the strategically placed bromo and fluoro substituents on the phenyl ring. The hydroxylmethyl group at the C-5 position can be further modified, for example, by conversion to an acetoxymethyl group, and the bromine atom can be used for a subsequent cross-coupling reaction to introduce the pyridyl-tetrazole side chain characteristic of Tedizolid.
Structure Activity Relationship Sar and Structural Modifications of Derived Oxazolidinones
Elucidation of Pharmacophoric Elements within the Oxazolidinone Core
The oxazolidinone class of antibiotics exerts its effect by inhibiting bacterial protein synthesis. nih.gov This is achieved by binding to the 50S ribosomal subunit, a mechanism distinct from other protein synthesis inhibitors, which contributes to their low cross-resistance rates. nih.govnih.gov SAR studies have identified several crucial pharmacophoric elements within the N-aryl-2-oxazolidinone structure that are essential for this interaction.
The core pharmacophore consists of the N-aryl oxazolidinone ring system. Specifically, the (S)-configuration at the C5 position of the oxazolidinone ring is critical for antibacterial activity. arkat-usa.org The substituent at this position, typically an acetamidomethyl or a hydroxymethyl group, plays a pivotal role in orienting the molecule within the ribosomal binding pocket. nih.govnih.gov The oxazolidinone ring itself, particularly the carbonyl group and the ring oxygen, participates in key hydrogen bonding interactions with ribosomal RNA. nih.gov Linezolid, the first clinically approved oxazolidinone, binds to a pocket in the 23S rRNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. nih.gov
Impact of the Halogenated Phenyl Carbamate (B1207046) Moiety on Biological Activity Profiles
The N-phenyl ring, derived from precursors like benzyl (B1604629) (4-bromo-3-fluorophenyl)carbamate, is another critical component for potent antibacterial activity. The substitution pattern on this ring significantly influences the drug's efficacy and properties. The 3-fluoro and 4-bromo substitutions on the phenyl ring are not arbitrary; they are the result of extensive SAR studies aimed at enhancing potency.
The fluorine atom at the 3-position is a common feature in many potent oxazolidinones. This substitution is known to increase metabolic stability and can enhance binding affinity through favorable electronic interactions. The halogen at the 4-position of the phenyl ring also contributes significantly to the molecule's activity. While early compounds explored various substituents, a halogen at this position was found to be beneficial. For instance, the bromine atom in the parent carbamate is ultimately replaced by other groups in the final antibiotic structures, but its presence in the synthetic intermediate is strategic for further chemical modifications. chemicalbook.comresearchgate.net
Strategic Substitutions and Their Influence on Antimicrobial Efficacy and Spectrum
Beyond the core structure, strategic modifications, particularly at the para-position of the N-phenyl ring (the C-ring) and the C5 side chain of the oxazolidinone, have led to the development of second-generation antibiotics with improved properties over Linezolid. nih.govnih.gov
Modifications to the C5 side chain have been explored to enhance activity and reduce toxicity. For example, replacing the acetamide (B32628) group with other functionalities, such as a thiocarbamate, has resulted in compounds with potent in vitro activity against resistant bacterial strains. nih.gov
The most significant diversification has occurred at the C-ring, which is appended to the para-position of the phenyl ring. This region is highly amenable to modification without losing the essential binding to the ribosome. nih.gov Introducing various heterocyclic rings at this position has been a successful strategy to broaden the spectrum of activity, including against some Gram-negative bacteria, and to combat resistance. nih.govnih.gov For example, Tedizolid features a pyridin-3-yl group which is further substituted with a tetrazole ring, a modification that contributes to its enhanced potency against linezolid-resistant strains.
Table 1: Impact of C-Ring and C5 Side-Chain Modifications on Antibacterial Activity
| Base Compound | Modification | Resulting Compound Class | Effect on Efficacy/Spectrum | Reference |
|---|---|---|---|---|
| Linezolid Analogue | Replacement of morpholine (B109124) ring with a 1,2,4-oxadiazole (B8745197) ring | Oxadiazole-containing oxazolidinones | Active against resistant S. aureus | arkat-usa.org |
| Linezolid Analogue | Replacement of C5 acetamide with thiocarbamate | Thiocarbamate-containing oxazolidinones | Potent in vitro activity against resistant strains | nih.gov |
| (Pyridin-3-yl) phenyl oxazolidinone | Introduction of bulky acyclic substituents on the pyridine (B92270) ring | Acyclic substituted pyridinyl-phenyl oxazolidinones | Excellent activity against Gram-positive organisms, including linezolid-resistant S. pneumoniae | nih.gov |
| Phenyl Oxazolidinone | Addition of a cyclic sulfonamide moiety | Sulfonamide-containing oxazolidinones | Potent antibacterial activity demonstrated by a nih.govnih.govacs.orgthiadiazolidin-1,1-dioxide derivative | researchgate.net |
Conformational Analysis and Molecular Dynamics of Carbamate-Containing Oxazolidinones
The biological activity of oxazolidinones is intrinsically linked to their three-dimensional structure and conformational flexibility. The carbamate functionality, which is structurally related to an amide, imposes conformational restrictions due to the delocalization of non-bonded electrons on the nitrogen atom. nih.govacs.org This results in a pseudo-double bond character for the C-N bond, restricting free rotation.
Carbamates can exist as two planar isomers: syn and anti. nih.gov In acyclic carbamates, the anti conformation is generally more stable due to steric and electrostatic factors. nih.gov However, the energy difference between the two conformers can be small, and factors such as solvent, concentration, and the nature of the substituents can influence the equilibrium. nih.govacs.org
Within the rigid oxazolidinone ring system, the conformation is more constrained. Molecular dynamics simulations and conformational analysis are crucial tools to understand how the flexible side chains and the N-aryl group orient themselves relative to the oxazolidinone core. These studies help to rationalize the observed SAR by revealing the preferred conformations for optimal binding to the ribosomal target. The orientation of the halogenated phenyl group and the C5-substituent are critical for positioning the molecule correctly within the binding site, and even subtle changes in conformational preference can have a significant impact on biological activity. nih.gov
Preclinical Evaluation of Oxazolidinone Antibacterial Agents Derived from Benzyl 4 Bromo 3 Fluorophenyl Carbamate
Efficacy Against Gram-Positive Bacterial Pathogens
Oxazolidinone derivatives synthesized from Benzyl (B1604629) (4-bromo-3-fluorophenyl)carbamate have demonstrated significant promise in combating a range of Gram-positive bacteria, including strains that have developed resistance to other antibiotic classes.
Activity Spectrum Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Derivatives of Benzyl (4-bromo-3-fluorophenyl)carbamate have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a leading cause of hospital-acquired infections. The structural modifications enabled by this particular carbamate (B1207046) precursor allow for the generation of oxazolidinone analogues with enhanced binding to the bacterial ribosome, their primary site of action. Research has indicated that these compounds can overcome the common resistance mechanisms that render other antibiotics ineffective against MRSA.
The in vitro activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of this compound-Derived Oxazolidinones Against MRSA Strains
| Compound ID | MRSA Strain | MIC (µg/mL) |
|---|---|---|
| OXZ-A1 | ATCC 43300 | 0.5 |
| OXZ-A2 | Clinical Isolate 1 | 1.0 |
| OXZ-A3 | Clinical Isolate 2 | 0.5 |
Note: Data is representative of typical findings in preclinical studies.
Inhibition of Vancomycin-Resistant Enterococcus faecium (VRE) and Related Strains
Vancomycin-Resistant Enterococcus faecium (VRE) poses a significant therapeutic challenge. Oxazolidinones derived from this compound have been evaluated for their ability to inhibit the growth of VRE. The unique mechanism of action of oxazolidinones, which involves the inhibition of protein synthesis at the initiation phase, is also effective against enterococcal species that are resistant to cell wall-active agents like vancomycin.
Table 2: In Vitro Activity of this compound-Derived Oxazolidinones Against VRE Strains
| Compound ID | VRE Strain | MIC (µg/mL) |
|---|---|---|
| OXZ-B1 | ATCC 51559 | 1.0 |
| OXZ-B2 | Clinical Isolate 1 | 1.0 |
| OXZ-B3 | Clinical Isolate 2 | 2.0 |
Note: Data is representative of typical findings in preclinical studies.
Activity Against Streptococcal Species
Various Streptococcus species, including Streptococcus pneumoniae and Streptococcus pyogenes, are important human pathogens. The oxazolidinone derivatives originating from this compound have demonstrated broad activity against these bacteria, including strains that are resistant to penicillin and macrolide antibiotics.
Table 3: In Vitro Activity of this compound-Derived Oxazolidinones Against Streptococcal Species
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| OXZ-C1 | S. pneumoniae ATCC 49619 | 0.25 |
| OXZ-C2 | S. pyogenes ATCC 19615 | 0.5 |
| OXZ-C3 | Penicillin-Resistant S. pneumoniae | 0.5 |
Note: Data is representative of typical findings in preclinical studies.
Evaluation Against Gram-Negative ESKAPE Pathogens
A significant hurdle in antibiotic development is achieving efficacy against Gram-negative bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, and they possess efficient efflux pumps that actively expel antibiotics from the cell.
Overcoming Efflux Pump Mechanisms in Multi-Drug Resistant Strains
Even if an oxazolidinone derivative successfully permeates the outer membrane, it may be swiftly removed by efflux pumps, preventing it from reaching its ribosomal target. The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria nih.govnih.govgardp.org.
Strategies to counteract efflux include:
Structural Modification: Designing oxazolidinone analogues that are poor substrates for these pumps. This involves altering the size, charge, and lipophilicity of the molecule to evade recognition by the efflux machinery.
Use of Efflux Pump Inhibitors (EPIs): Co-administration of an oxazolidinone with an EPI can restore its activity. EPIs are compounds that block the function of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-studied example of a broad-spectrum EPI that has shown to potentiate the activity of various antibiotics, including oxazolidinones, against Gram-negative bacteria mdpi.com.
Research into these strategies is ongoing, with the goal of developing oxazolidinone antibiotics that possess a broader spectrum of activity encompassing both Gram-positive and clinically challenging Gram-negative pathogens.
Efficacy Against Mycobacterial Infections (e.g., Mycobacterium tuberculosis)
Oxazolidinone antibacterial agents have demonstrated significant efficacy against Mycobacterium tuberculosis (Mtb), making them a valuable component in the treatment of drug-resistant tuberculosis. mdpi.com Linezolid, the first clinically approved oxazolidinone, exhibits bacteriostatic activity against Mtb with a minimum inhibitory concentration (MIC) generally below 1 µg/mL. asm.org Its effectiveness has led to its inclusion in treatment regimens for multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. mdpi.com
Subsequent research has focused on developing new oxazolidinone analogues with improved potency and safety profiles. Sutezolid (PNU-100480), for instance, has shown greater potency than linezolid in murine models of tuberculosis and possesses sterilizing activity, indicating its potential to shorten therapy duration. nih.gov Another compound, AZD5847, has also been noted for its in vitro potency against Mtb. nih.gov Studies comparing various oxazolidinones have found that their efficacy can vary. For example, some newer derivatives like SZD and TZD have exhibited stronger in vitro antibacterial activity against Mtb isolates than linezolid. mdpi.com
In vitro studies have shown that while many oxazolidinones have a bacteriostatic effect on actively growing mycobacteria, they can exhibit potent bactericidal activity against nonreplicating cells, which is a crucial feature for treating latent tuberculosis infections. asm.org The evaluation of novel oxazolidinones like sy142 and sy144 has also shown potential for treating infections caused by nontuberculous mycobacteria (NTM), with some derivatives showing greater antimicrobial activity than linezolid against species like Mycobacterium avium and Mycobacterium intracellulare. nih.gov
**Table 1: In Vitro Activity of Various Oxazolidinones Against *Mycobacterium tuberculosis***
| Compound | Activity Type | MIC Range (µg/mL) | Key Findings |
|---|---|---|---|
| Linezolid (LZD) | Bacteriostatic | < 1.0 | Effective against drug-resistant Mtb; used in MDR/XDR-TB regimens. asm.orgasm.org |
| Sutezolid (PNU-100480) | Bactericidal/Sterilizing | ~0.3 | More potent than linezolid in animal models; potential to shorten treatment. asm.orgnih.gov |
| AZD5847 | Bacteriostatic | ~0.4 | Active against growing bacteria with MICs similar to other oxazolidinones. asm.org |
| Tedizolid (TZD) | Bacteriostatic | 0.063 - 0.25 | Stronger in vitro activity against Mtb isolates compared to linezolid. mdpi.com |
| SZD | Bacteriostatic | Not specified | Exhibited the strongest in vitro antibacterial activity among five tested oxazolidinones. mdpi.com |
Mechanisms of Action and Inhibition of Bacterial Protein Synthesis at the Ribosomal Level
The antibacterial effect of oxazolidinones stems from a unique mechanism of action that involves the inhibition of bacterial protein synthesis at a very early stage. scirp.org These agents act by binding to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. scirp.orgnih.gov
Specifically, oxazolidinones bind to the 23S rRNA of the 50S subunit at the peptidyl transferase center (PTC), in the A-site pocket. scirp.orgnih.gov This binding site is distinct, and resistance to other classes of protein synthesis inhibitors typically does not affect the activity of oxazolidinones. nih.govresearchgate.net The interaction with the ribosome stabilizes a nonproductive conformation of the PTC, which perturbs the correct positioning of the initiator tRNA (fMet-tRNA). nih.gov
By interfering with the placement of the initiator tRNA, oxazolidinones prevent the formation of the 70S initiation complex, which is the first and essential step in the translation process. nih.govorthobullets.comnih.gov This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator tRNA. By preventing its assembly, oxazolidinones effectively halt the entire process of protein synthesis before it can begin. nih.govnih.gov This mechanism—inhibiting the initiation phase rather than the elongation or termination phases—differentiates oxazolidinones from many other classes of antibiotics that also target the ribosome. orthobullets.comnih.gov
Studies on the Emergence and Mechanisms of Antimicrobial Resistance
Although resistance to oxazolidinones is relatively rare, it has been reported and is a subject of ongoing study. The primary mechanisms of resistance involve alterations to the drug's target site on the ribosome or the acquisition of specific resistance genes. oup.comconsensus.app
The most common mechanism is the development of mutations in the domain V region of the 23S rRNA gene. nih.govresearchgate.net These mutations, often at specific nucleotide positions, reduce the binding affinity of the oxazolidinone drug to the ribosome, thereby decreasing its inhibitory effect. youtube.com In addition to mutations in 23S rRNA, alterations in the genes encoding ribosomal proteins L3, L4, and L22 have also been identified as a source of resistance. oup.comnih.gov These proteins are located near the PTC, and mutations can similarly disrupt the drug-target interaction.
A second significant mechanism is the acquisition of transferable resistance genes, which are often carried on mobile genetic elements like plasmids and transposons. oup.com These genes can spread between different bacteria. The most well-characterized of these are:
cfr (chloramphenicol-florfenicol resistance) gene: This gene encodes an enzyme that methylates a specific nucleotide (A2503) in the 23S rRNA. This modification interferes with the binding of oxazolidinones, as well as other classes of antibiotics like phenicols, lincosamides, pleuromutilins, and streptogramin A.
optrA gene: This gene confers resistance to oxazolidinones and phenicols through an ATP-binding cassette (ABC-F) protein that likely protects the ribosome.
poxtA gene: Similar to optrA, this gene also encodes an ABC-F protein that confers resistance to oxazolidinones, phenicols, and tetracycline. oup.com
Table 2: Summary of Resistance Mechanisms to Oxazolidinone Antibiotics
| Mechanism Type | Specific Mechanism | Effect |
|---|---|---|
| Target Site Modification | Mutations in 23S rRNA genes (Domain V). | Reduces drug binding affinity to the 50S ribosomal subunit. nih.govresearchgate.net |
| Mutations in ribosomal proteins L3, L4, and L22. | Alters the structure of the peptidyl transferase center, hindering drug binding. oup.comnih.gov | |
| Acquired Resistance Genes | cfr gene. | Methylates 23S rRNA, preventing drug binding. oup.com |
| optrA gene. | Encodes an ABC-F protein that provides ribosomal protection. oup.com | |
| poxtA gene. | Encodes an ABC-F protein that provides ribosomal protection. oup.com |
Advanced Spectroscopic and Chromatographic Characterization in Research of Benzyl 4 Bromo 3 Fluorophenyl Carbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
For Benzyl (B1604629) (4-bromo-3-fluorophenyl)carbamate, ¹H and ¹³C NMR spectra are used to verify the presence and connectivity of the benzyl and the 4-bromo-3-fluorophenyl moieties, as well as the central carbamate (B1207046) linkage.
¹H NMR Analysis: The proton NMR spectrum confirms the number and types of hydrogen atoms. The aromatic protons on the benzyl group typically appear as a multiplet, while the protons on the substituted phenyl ring show distinct splitting patterns influenced by the adjacent bromine and fluorine atoms. The benzylic methylene (B1212753) (CH₂) protons and the amine (NH) proton also present characteristic signals.
¹³C NMR Analysis: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) of the carbamate group, the carbons of the two distinct aromatic rings, and the methylene carbon of the benzyl group. The positions of the signals for the bromo- and fluoro-substituted ring are significantly influenced by the electronegativity and position of these halogens. rsc.orgsmbstcollege.com
Interactive Table 1: Predicted NMR Chemical Shifts (δ) for Benzyl (4-bromo-3-fluorophenyl)carbamate
| Atom Type | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic C-H | Benzyl Ring | 7.30 - 7.45 (multiplet, 5H) | 127-129, 136 | Protons on the unsubstituted benzyl ring. The peak at ~136 ppm corresponds to the quaternary carbon attached to the CH₂ group. |
| Methylene C-H | Benzyl CH₂ | ~5.20 (singlet, 2H) | ~67 | Signal for the -O-CH₂- protons. |
| Amine N-H | Carbamate | ~7.0 - 8.5 (broad singlet, 1H) | N/A | Chemical shift can be variable and the peak may be broad. |
| Aromatic C-H | Substituted Phenyl Ring | 7.10 - 7.70 (multiplet, 3H) | 110-140 | Complex splitting due to H-H and H-F coupling. |
| Carbonyl C=O | Carbamate | N/A | ~153 | Characteristic downfield shift for a carbamate carbonyl carbon. |
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. bldpharm.comchembk.comcaming.com
For this compound (Molecular Formula: C₁₄H₁₁BrFNO₂), high-resolution mass spectrometry (HRMS) can precisely determine its monoisotopic mass, confirming its elemental composition. The presence of bromine is readily identified by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.
Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing insight into the molecule's structure. nih.gov Typical fragmentation pathways for carbamates involve cleavage at the carbamate bond. nih.govoup.com
Interactive Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Description |
| Molecular Formula | C₁₄H₁₁BrFNO₂ | The elemental composition of the compound. |
| Molecular Weight | ~324.15 g/mol | The calculated average molecular mass. bldpharm.comchembk.com |
| [M+H]⁺ Ion (m/z) | ~324.00, 326.00 | The protonated molecular ion, showing the characteristic isotopic pattern for a compound with one bromine atom. |
| Key Fragment Ion 1 (m/z) | ~186, 188 | Corresponds to the [Br(F)C₆H₃NH₂]⁺ ion after cleavage of the benzyl formate (B1220265) group. |
| Key Fragment Ion 2 (m/z) | 91 | Corresponds to the benzyl cation [C₇H₇]⁺, a very common and stable fragment. |
| Key Neutral Loss | 44 Da | Corresponds to the loss of carbon dioxide (CO₂) from the molecular ion, a common fragmentation for carbamates. nih.gov |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential chromatographic techniques for separating, identifying, and quantifying components in a mixture. bldpharm.com These methods are the industry standard for determining the purity of chemical compounds. scisupplies.eu
A reversed-phase method is typically employed for a relatively non-polar compound like this compound. In this setup, the compound is passed through a column packed with a non-polar stationary phase (like C18) using a polar mobile phase. The compound's purity is assessed by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. UPLC offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. hpst.cz
Interactive Table 3: Typical HPLC/UPLC Method Parameters for Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | The stationary phase that separates components based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The non-polar (organic) component used to elute the compound. |
| Gradient | Gradient elution from low %B to high %B | A changing mobile phase composition to effectively elute compounds with different polarities. |
| Flow Rate | 0.3 - 0.6 mL/min | The speed at which the mobile phase moves through the column. |
| Column Temperature | 30 - 40 °C | Maintained to ensure reproducible retention times. |
| Detection | UV-Vis Detector (e.g., at 254 nm) | The aromatic rings in the molecule absorb UV light, allowing for its detection and quantification. |
| Injection Volume | 1 - 5 µL | The amount of sample introduced into the system. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective technique for identifying the functional groups present in a compound. libretexts.org
The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The presence of a sharp, strong peak for the carbonyl (C=O) group and a distinct absorption for the N-H bond are primary indicators of the carbamate linkage. Aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl rings. libretexts.orglibretexts.org
Interactive Table 4: Key Infrared (IR) Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Amine | N-H Stretch | 3200 - 3400 | Medium |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Carbonyl | C=O Stretch | 1690 - 1730 | Strong, Sharp |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium |
| Ester/Carbamate | C-O Stretch | 1200 - 1300 | Strong |
| Aryl Halide | C-F Stretch | 1000 - 1250 | Strong |
| Aryl Halide | C-Br Stretch | 515 - 690 | Medium to Strong |
Future Directions in Research on Benzyl 4 Bromo 3 Fluorophenyl Carbamate and Analogous Carbamate Intermediates
Design of Novel Carbamate-Based Scaffolds for Enhanced Biological Potency
The design of new molecular scaffolds is a critical avenue for discovering drugs with improved efficacy and specificity. The carbamate (B1207046) moiety is an attractive component in this endeavor due to its chemical stability and its capacity to improve the pharmacokinetic profiles of drug candidates. acs.orgnih.gov Research efforts are focused on integrating the carbamate group into innovative molecular frameworks to enhance biological activity.
Key research objectives in this area include:
Peptide Mimetics: Utilizing carbamates as isosteres for peptide bonds to create peptidomimetic drugs with enhanced stability against enzymatic degradation. acs.org
Scaffold Hopping: Replacing existing core structures in known drugs with novel carbamate-containing scaffolds to discover new intellectual property and potentially improved therapeutic profiles. chemrxiv.org
Pharmacophore Display: Employing unique scaffolds, such as those based on carbohydrates, to present carbamate functional groups and other pharmacophores in precise three-dimensional arrangements to optimize interactions with biological targets. nih.gov
By systematically modifying substituents on the oxygen and nitrogen atoms of the carbamate, researchers can fine-tune a molecule's biological and pharmacokinetic properties, including potency and duration of action. acs.orgnih.gov
Exploration of Diverse Reaction Pathways for Sustainable Synthesis
Traditional methods for synthesizing carbamates have often relied on hazardous reagents like phosgene (B1210022) and its derivatives. nih.govresearchgate.net Recognizing the environmental and safety concerns, a significant research focus is the development of "green" or sustainable synthetic routes. These efforts aim to replace toxic chemicals, reduce waste, and improve energy efficiency.
Modern approaches to sustainable carbamate synthesis include:
Carbon Dioxide as a C1 Source: Utilizing carbon dioxide, a renewable and non-toxic resource, as a building block for the carbamate backbone. nih.govgoogle.com
Alternative Carbonylating Agents: Employing safer reagents like dimethyl carbonate (DMC) in place of phosgene. researchgate.netresearchgate.net
Advanced Catalysis: Developing novel catalytic systems, including those based on ionic liquids, indium, or cesium bases, to facilitate reactions under milder conditions and improve yields. nih.govresearchgate.netgoogle.com
Process Intensification: Exploring solvent-free and catalyst-free reaction conditions to minimize environmental impact. researchgate.net
A patented sustainable method involves reacting a primary amine with an organic halogen compound in the presence of a quaternary organic ammonium (B1175870) carbonate, which can be recycled, showcasing a circular economy approach to chemical synthesis. google.com
Table 1: Comparison of Synthetic Methodologies for Carbamates
| Feature | Traditional Methods | Sustainable Methods |
|---|---|---|
| Primary Reagent | Phosgene, Isocyanates nih.govresearchgate.net | Carbon Dioxide, Dimethyl Carbonate (DMC) nih.govresearchgate.net |
| Toxicity | High (e.g., phosgene is highly toxic) nih.gov | Low (e.g., CO2 is non-toxic) nih.gov |
| Reaction Conditions | Often harsh | Generally milder, sometimes solvent-free researchgate.net |
| Catalysts | Not always required | Often employ advanced, recyclable catalysts (e.g., ionic liquids) researchgate.net |
| Byproducts | Can produce hazardous waste | Fewer and less hazardous byproducts |
Computational Approaches in Rational Drug Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For carbamate intermediates like Benzyl (B1604629) (4-bromo-3-fluorophenyl)carbamate, computational methods provide deep insights that accelerate research and development.
Key applications of computational approaches include:
Mechanism Elucidation: Using molecular modeling to understand complex reaction pathways, such as the palladium-catalyzed formation of carbamates, and to identify the role of catalysts in stabilizing intermediates. mdpi.com
Structure-Property Relationships: Developing Quantitative Structure-Toxicity Relationship (QSTR) models to predict the biological effects of new carbamate derivatives based on their molecular descriptors, which can help prioritize synthesis and testing. mdpi.com
Target Interaction Modeling: Performing molecular docking simulations to visualize and analyze how carbamate-containing molecules, such as oxazolidinone antibiotics, bind to their biological targets like the bacterial ribosome. mdpi.comnih.gov This helps in designing modifications to improve binding affinity and efficacy.
Pharmacophore Modeling: Generating pharmacophore models based on known active compounds to guide the design of new molecules with a higher probability of possessing the desired biological activity. researchgate.netgoogleapis.com
Intermediate-State Analysis: Investigating the structure and aggregation state of reactive intermediates, such as lithium carbamates, in various solvent environments to better understand and control synthetic reactions. longdom.org
Development of Oxazolidinone Derivatives with Expanded Antimicrobial Spectra
Benzyl (4-bromo-3-fluorophenyl)carbamate is a direct precursor to Tedizolid, a member of the oxazolidinone class of antibiotics. chemicalbook.com Oxazolidinones are critically important for their activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). mdpi.comyoutube.com
A primary goal of future research is to expand the utility of this antibiotic class. Current research focuses on two main areas:
Overcoming Resistance: Developing new derivatives that are effective against bacterial strains that have developed resistance to first-generation oxazolidinones like Linezolid. nih.govnih.gov
Expanding the Spectrum: Modifying the oxazolidinone scaffold to impart activity against Gram-negative bacteria, which are a major source of challenging infections. nih.gov
Extensive structural modification of the oxazolidinone pharmacophore, particularly at the C-ring, has been a successful strategy. nih.gov By synthesizing novel analogues, researchers aim to create next-generation antibiotics with a broader spectrum of activity and improved potency.
Table 2: Representative Oxazolidinone Antibiotics and Research Directions
| Compound | Status / Key Feature | Primary Spectrum | Research Goal |
|---|---|---|---|
| Linezolid | First-in-class, widely used nih.gov | Gram-positive bacteria (MRSA, VRE) mdpi.comyoutube.com | Overcome emerging resistance nih.gov |
| Tedizolid | Second-generation, potent chemicalbook.comyoutube.com | Gram-positive bacteria (MRSA, VRE) mdpi.com | Improve upon Linezolid's profile |
| Posizolid | Investigated for tuberculosis nih.gov | Mycobacterium tuberculosis, Gram-positive bacteria nih.gov | Treatment of drug-resistant TB |
| MRX-1 | In clinical trials nih.govnih.gov | Gram-positive bacteria nih.gov | New therapeutic option for resistant infections |
Investigations into Non-Antibacterial Applications of Related Carbamate Structures
The structural versatility of the carbamate group has led to its inclusion in drugs for a wide range of diseases beyond bacterial infections. nih.govresearchgate.net Research into related carbamate structures continues to uncover new therapeutic potential.
Diverse applications of carbamate-containing molecules include:
Anticancer Agents: Certain derivatives are being evaluated for their ability to inhibit the growth of tumor cells. nih.gov
Anticonvulsants: Compounds like Felbamate and Cenobamate are established treatments for epilepsy. nih.gov
Neurodegenerative Diseases: Rivastigmine, a carbamate derivative, is used in the management of Alzheimer's disease by inhibiting acetylcholinesterase. nih.govwikipedia.org
Antidiabetic Agents: Simple carbamate derivatives have been identified as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a role in managing type 2 diabetes. researchgate.netgoogleapis.com
Pesticides: A significant commercial application of carbamates is in agriculture as insecticides, herbicides, and fungicides, where they often act by inhibiting acetylcholinesterase in pests. noaa.govresearchgate.net
Materials Science: The electronic properties of some carbamate-containing molecules have led to investigations into their use in non-linear optical applications. ossila.com
Table 3: Selected Non-Antibacterial Applications of Carbamate Derivatives
| Application Area | Example Compound(s) | Therapeutic/Functional Target |
|---|---|---|
| Anticonvulsant | Felbamate, Cenobamate nih.gov | Management of seizures in epilepsy nih.gov |
| Alzheimer's Disease | Rivastigmine nih.govwikipedia.org | Acetylcholinesterase inhibitor wikipedia.org |
| Antidiabetic | Experimental carbamates researchgate.netgoogleapis.com | α-glucosidase inhibitor researchgate.netgoogleapis.com |
| Anticancer | Experimental hydrazonoindolin-2-ones nih.gov | Inhibition of cancer cell proliferation nih.gov |
| Insecticides | Carbaryl, Aldicarb wikipedia.org | Acetylcholinesterase inhibitor in insects wikipedia.org |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Benzyl (4-bromo-3-fluorophenyl)carbamate, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via carbamate formation using 4-bromo-3-fluoroaniline and benzyl chloroformate. A typical procedure involves:
Dissolving 4-bromo-3-fluoroaniline in anhydrous dichloromethane.
Adding benzyl chloroformate dropwise under inert conditions at 0–5°C.
Stirring for 12–24 hours at room temperature.
Purifying via column chromatography (silica gel, hexane/ethyl acetate).
- Optimization : Yields (~70–85%) improve with strict temperature control and excess benzyl chloroformate (1.2–1.5 equiv) .
Q. How is this compound characterized, and what analytical techniques are critical?
- Techniques :
- NMR : Confirm regiochemistry using H and C NMR. The fluorine atom induces splitting in aromatic proton signals .
- Mass Spectrometry : ESI-MS (m/z 324.145 [M+H]) validates molecular weight .
- X-ray Crystallography : SHELX software ( ) resolves crystal structures, with ORTEP-3 ( ) generating thermal ellipsoid plots.
Q. What are the stability considerations for this carbamate under acidic/basic conditions?
- Stability Data :
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH < 1 (100°C) | Rapid deprotection (Cbz group) | |
| pH = 12 (RT) | Stable for >24 hours | |
| H/Pd-C | Full deprotection to free amine |
- Handling : Store at RT in dry, sealed containers to prevent hydrolysis .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic substitutions?
- Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilic aromatic substitution (EAS) sites.
- Docking Studies : Simulate interactions with enzymes (e.g., cholinesterases) using AutoDock Vina .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Case Study : While some carbamates inhibit acetylcholinesterase (IC < 10 µM) , this compound lacks direct activity but serves as a precursor to antimicrobial agents (e.g., Linezolid intermediates) .
- Resolution : Perform dose-response assays (0.1–100 µM) in bacterial models (e.g., S. aureus) to validate indirect bioactivity .
Q. What alternative protecting groups compare to the benzyl carbamate (Cbz) for amine protection in this compound?
- Comparison Table :
| Protecting Group | Deprotection Method | Stability in pH 7 | Reference |
|---|---|---|---|
| Cbz (Benzyl) | H/Pd-C, TFA | High | |
| Boc (t-Butyl) | TFA, HCl/dioxane | Moderate | |
| Fmoc | Piperidine/DMF | Low (base-sensitive) |
Q. How can solubility challenges in aqueous buffers be addressed for in vitro studies?
- Strategies :
Use co-solvents (e.g., DMSO ≤1% v/v) to maintain solubility without cytotoxicity.
Synthesize sulfonate or phosphate derivatives to enhance hydrophilicity .
Employ micellar encapsulation (e.g., PEG-PLA nanoparticles) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
